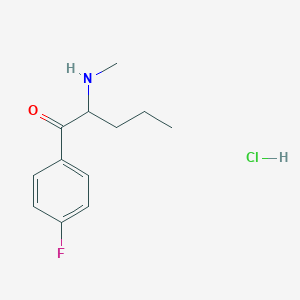

4-Fluoropentedrone hydrochloride

CAS No.: 2469350-88-5

Cat. No.: VC16578934

Molecular Formula: C12H17ClFNO

Molecular Weight: 245.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2469350-88-5 |

|---|---|

| Molecular Formula | C12H17ClFNO |

| Molecular Weight | 245.72 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C12H16FNO.ClH/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H |

| Standard InChI Key | OJTBUGHPDKLLFO-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C(=O)C1=CC=C(C=C1)F)NC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Properties

4-Fluoropentedrone hydrochloride is systematically named 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride. Its IUPAC name reflects the presence of a fluorine atom at the para position of the aromatic ring, a pentan-1-one backbone, and a methylamino substituent . The compound’s canonical SMILES representation is CCCC(C(=O)C1=CC=C(C=C1)F)NC.Cl, illustrating the ketone group, fluorine atom, and hydrochloride salt formation .

The molecular structure confers enantioselectivity, with stereoisomers potentially exhibiting divergent pharmacological activities. Computational models predict a logP value of 2.1, suggesting moderate lipophilicity conducive to blood-brain barrier penetration.

Table 1: Key Chemical Identifiers

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 4-fluoropentedrone hydrochloride typically involves a multi-step process:

-

Friedel-Crafts Acylation: Reacting 4-fluorobenzene with valeroyl chloride to form 4-fluoropentedrone.

-

Methylamination: Introducing a methylamino group via reductive amination using methylamine and a reducing agent like sodium cyanoborohydride.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Critical challenges include controlling reaction temperatures to avoid undesired byproducts, such as N-alkylated derivatives, and ensuring high enantiomeric purity .

Spectroscopic and Chromatographic Data

-

Mass Spectrometry (MS): ESI-MS analysis reveals a parent ion peak at m/z 209.1 (free base) and a characteristic fragment at m/z 121.0, corresponding to the fluorophenyl moiety .

-

Nuclear Magnetic Resonance (NMR): -NMR (400 MHz, DMSO-d6) displays signals at δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 4.15 (m, 1H, CH-NH), and 2.45 (s, 3H, N-CH3) .

-

High-Performance Liquid Chromatography (HPLC): Retention time of 6.8 minutes on a C18 column (acetonitrile:water 70:30, 1 mL/min).

Pharmacological Profile and Mechanisms of Action

Monoamine Transporter Interactions

4-Fluoropentedrone hydrochloride primarily inhibits the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, with in vitro studies suggesting a DAT/NET selectivity ratio of 3:1 . This activity mirrors other cathinones like α-PVP and MDPV, though with lower potency (IC50 DAT = 120 nM vs. 12 nM for α-PVP) .

Enantioselective Effects

The compound exhibits stereoselective pharmacology. The (S)-enantiomer demonstrates 5-fold greater affinity for DAT compared to the (R)-form, potentially influencing abuse liability. Animal models show that racemic mixtures induce hyperlocomotion at doses ≥10 mg/kg, while enantiopure forms require lower doses to achieve similar effects .

Health Risks and Toxicological Data

Acute Toxicity

Limited human data exist, but rodent studies indicate an LD50 of 85 mg/kg (intraperitoneal). Adverse effects include tachycardia (HR > 500 bpm), hyperthermia (ΔT = +2.5°C), and seizures at supratherapeutic doses .

Drug-Related Deaths

Between 2020 and 2024, 4-fluoropentedrone was detected in 14 post-mortem cases in the UK, often alongside opioids or benzodiazepines . Notably, its role as a primary cause of death remains uncertain due to frequent polydrug use .

Table 2: Adverse Effects in Reported Cases

| Symptom | Frequency (%) | Co-ingested Substances |

|---|---|---|

| Tachycardia | 78 | Fentanyl, ethanol |

| Hyperthermia | 64 | Alprazolam, cocaine |

| Seizures | 43 | Methamphetamine, gabapentin |

Regulatory Status and Legal Implications

As of 2025, 4-fluoropentedrone hydrochloride is classified as a Class B drug under the UK Misuse of Drugs Act 1971, alongside related cathinones like mephedrone . In the United States, it falls under Schedule I of the Controlled Substances Act due to its structural similarity to banned substances. Regulatory challenges persist due to rapid analog development and limited forensic detection protocols .

Analytical Detection Methods

Immunoassays

Cross-reactivity with cathinone-specific antibodies is low (<5%), necessitating confirmatory testing via LC-MS/MS .

Mass Spectrometric Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume